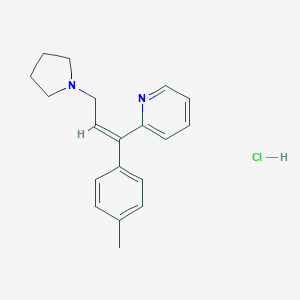

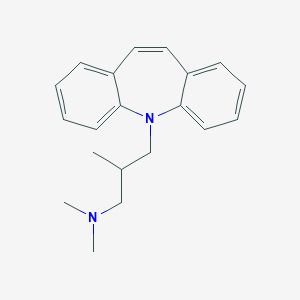

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

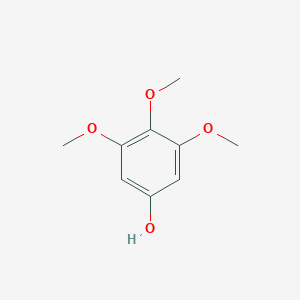

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, also known as BDP, is a chiral pyrrolidine derivative with a wide range of applications in synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and specialty chemicals. BDP has been found to have a number of beneficial properties, including a low melting point and excellent solubility in a variety of solvents. In addition, it is a relatively inexpensive compound that can be synthesized in a relatively short amount of time.

Wissenschaftliche Forschungsanwendungen

Accelerating Agents in Polymer Curing

One notable application of tertiary aromatic amines, which include compounds similar to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, is their use as accelerators in the curing processes of acrylic resins. Vázquez et al. (1998) highlighted their role in dental and biomedical applications, particularly in acrylic bone cements. The study delves into the kinetics and mechanisms of the curing reaction facilitated by these amines, addressing concerns related to toxicity and the effects of environmental temperatures on the curing parameters. The findings underscore the significance of choosing the appropriate activator to mitigate thermal trauma during implantation procedures (Vázquez, Levenfeld, & Román, 1998).

Catalysis in Organic Synthesis

The catalytic properties of tertiary aromatic amines are pivotal in organic synthesis, especially in cross-coupling reactions. Kantam, Reddy, Srinivas, Bhargava, and Bhargava (2013) reviewed the advancements in copper-catalyzed C-N bond-forming reactions, which are critical in the synthesis of complex organic molecules. The review encapsulates the efficiency of these catalyst systems in forming bonds between various amines and aryl halides or arylboronic acids, highlighting the potential for commercial exploitation due to the recyclable nature of these catalyst systems (Kantam et al., 2013).

Analytical Chemistry

In the realm of analytical chemistry, tertiary aromatic amines are essential in the detection and quantification of biogenic amines in food products. Önal (2007) reviewed the methods for analyzing biogenic amines, emphasizing the role of high-performance liquid chromatography (HPLC) with pre-column or post-column derivatization. This technique is critical for assessing food safety and quality, demonstrating the applicability of tertiary aromatic amines in enhancing the sensitivity and specificity of such analyses (Önal, 2007).

Environmental Applications

Aromatic amines, including those structurally related to (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine, are investigated for their environmental impact and degradation. Bhat and Gogate (2021) provided a comprehensive review on the advanced oxidation processes for degrading nitrogen-containing compounds, such as amines and azo dyes, in water treatment. This review underscores the need for effective technologies to address the persistence of these compounds in aquatic environments, highlighting the potential of advanced oxidation processes in mitigating their environmental footprint (Bhat & Gogate, 2021).

Eigenschaften

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUMZCQANFRAM-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)